4-(Difluoromethoxy)-3-methoxybenzonitrile
Overview
Description
4-(Difluoromethoxy)-3-methoxybenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a benzene ring, along with a nitrile group
Mechanism of Action
Target of Action
A structurally similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been shown to interact with transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation (emt) of type 2 lung epithelial cells . TGF-β1 plays a crucial role in fibrosis, leading to excessive extracellular matrix deposition .
Mode of Action
Dgm has been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ, and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-3-methoxybenzonitrile might interact with its targets in a similar manner, leading to changes in protein expression.
Biochemical Pathways
Dgm has been shown to significantly reduce smad2/3 phosphorylation levels . This suggests that this compound might affect the TGF-β1/Smad pathway, leading to downstream effects on protein expression and cellular transformation.
Result of Action
Dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
4-(Difluoromethoxy)-3-methoxybenzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of certain enzymes involved in the epithelial-mesenchymal transformation process, such as transforming growth factor-beta 1 (TGF-β1) induced Smad2/3 phosphorylation . This inhibition can lead to reduced expression of proteins like alpha-smooth muscle actin, vimentin, and collagen I, while increasing the expression of E-cadherin . These interactions highlight the compound’s potential in modulating cellular processes and signaling pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In studies involving A549 cells, a type of lung epithelial cell, the compound has been shown to inhibit the epithelial-mesenchymal transformation induced by TGF-β1 . This inhibition results in decreased expression of mesenchymal markers and increased expression of epithelial markers, suggesting a potential role in preventing fibrosis and other related conditions . Additionally, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism further underscores its significance in cellular biology.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules and enzymes. The compound binds to and inhibits the phosphorylation of Smad2/3, a critical step in the TGF-β1 signaling pathway . This inhibition prevents the downstream effects of TGF-β1, including the induction of epithelial-mesenchymal transformation and the associated changes in gene expression . By modulating this pathway, the compound can influence various cellular processes and potentially offer therapeutic benefits in conditions characterized by excessive fibrosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that the compound can maintain its inhibitory effects on TGF-β1-induced epithelial-mesenchymal transformation over extended periods, suggesting a stable interaction with its target enzymes and proteins
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rats, the compound has been administered at various doses to evaluate its therapeutic potential and toxicity . At lower doses, the compound effectively inhibits fibrosis and improves lung function without significant adverse effects . At higher doses, some toxic effects have been observed, indicating the importance of determining an optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may involve its conversion to other active or inactive metabolites, which can influence its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing the compound’s use in therapeutic settings and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution to target sites . Additionally, its localization within different cellular compartments can affect its activity and function, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes. Understanding these localization mechanisms is crucial for optimizing the compound’s therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the nitrile group . The reaction conditions often include the use of bases such as sodium hydroxide or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 4-(Difluoromethoxy)-3-methoxybenzonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
4-(Difluoromethoxy)-3-methoxybenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)-3-methoxybenzaldehyde: An intermediate in the synthesis of various organic compounds.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Used in studies related to pulmonary fibrosis.
Uniqueness
4-(Difluoromethoxy)-3-methoxybenzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.
Properties
IUPAC Name |
4-(difluoromethoxy)-3-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO2/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTCZOITVDAGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271596 | |
Record name | 4-(Difluoromethoxy)-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-32-3 | |
Record name | 4-(Difluoromethoxy)-3-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethoxy)-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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